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Introduction

The extraction of high-quality genomic DNA from mammalian cells is a fundamental
prerequisite for a vast array of applications in research, diagnostics, and drug development.
The choice of detergent in the cell lysis buffer is a critical factor that can significantly impact the
yield, purity, and integrity of the isolated DNA. Sodium Lauroylsarcosine, also known as
Sarkosyl, is an anionic surfactant that serves as a powerful tool for this purpose. It effectively
solubilizes cellular membranes and denatures proteins, including DNases, thereby protecting
the genomic DNA from degradation.

These application notes provide a comprehensive overview of the use of Lauroylsarcosine for
DNA extraction from mammalian cells, including its advantages over other detergents like
Sodium Dodecyl Sulfate (SDS), detailed experimental protocols, and expected results.

Mechanism of Action

Lauroylsarcosine is an N-acyl derivative of the amino acid sarcosine. Its amphiphilic nature,
with a hydrophobic 12-carbon chain and a hydrophilic carboxylate group, allows it to disrupt the
lipid bilayers of cellular and nuclear membranes. This leads to the release of cellular contents,
including the genomic DNA. Furthermore, Lauroylsarcosine is a potent protein denaturant. It
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unfolds and inactivates cellular proteins, including nucleases that can degrade DNA.[1][2] This
dual action of cell lysis and protein denaturation makes it a highly effective reagent for nucleic
acid extraction.

Advantages of Lauroylsarcosine over SDS

While both Lauroylsarcosine and SDS are strong anionic detergents used in DNA extraction,
Lauroylsarcosine offers several distinct advantages:

» Higher Solubility: Lauroylsarcosine remains soluble in the presence of high concentrations
of chaotropic salts, such as guanidinium thiocyanate, which are often used in RNA and DNA
purification protocols. In contrast, SDS can precipitate under these conditions, which can
interfere with the extraction process.[1]

o Cold Temperature Compatibility: Lauroylsarcosine is less prone to precipitation at low
temperatures compared to SDS.[3] This makes it the detergent of choice for lysis procedures
that are conducted under refrigerated conditions to minimize enzymatic degradation.[3]

e Reduced Foaming: In certain applications, Lauroylsarcosine is noted to produce less foam
than SDS, which can simplify handling and processing of the lysate.[2]

Data Presentation

The following tables summarize the expected quantitative data from DNA extraction protocols
using Lauroylsarcosine-based lysis buffer compared to a standard SDS-based method and a
commercial DNA extraction kit. The data is based on typical results obtained from cultured
mammalian cells (e.g., HeLa or HEK293 cells).

Table 1. Comparison of DNA Yield and Purity

Lysis Buffer Average DNA Yield . .
A260/A280 Ratio A260/A230 Ratio

Component (ug per 106 cells)

1% Lauroylsarcosine 25-35 1.8-19 20-22

1% SDS 20-30 18-1.9 18-21

Commercial Kit 15-25 1.8-20 2.0-2.2
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Note: Yield and purity can vary depending on cell type, cell density, and adherence to the
protocol.

Table 2: Comparison of Amplification Efficiency and Allele Drop Out Rate in Single-Cell Analysis

Lysis Method Amplification Efficiency Allele Drop Out Rate
N-lauroylsarcosine salt solution  84.8% 18.9%
Proteinase K/SDS lysis buffer 91.5% 9.8%

Data adapted from a comparative study on single lymphocyte DNA extraction.[4]

Experimental Protocols

This section provides a detailed protocol for the extraction of high molecular weight genomic
DNA from cultured mammalian cells using a Lauroylsarcosine-based lysis buffer.

Protocol 1: Genomic DNA Extraction from Cultured
Mammalian Cells

This protocol is suitable for adherent or suspension cells and is designed to yield high-quality
DNA for downstream applications such as PCR, sequencing, and Southern blotting.

Materials:
e Phosphate-Buffered Saline (PBS), ice-cold
e Lysis Buffer:

o 10 mM Tris-HCI, pH 8.0

o

100 mM EDTA, pH 8.0

20 mM NacCl

[¢]

[e]

1% (w/v) Sodium Lauroylsarcosine
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e Proteinase K (20 mg/mL solution)

e RNase A (10 mg/mL solution, DNase-free)

e Phenol:Chloroform:lsoamyl Alcohol (25:24:1)

o Chloroform:lsoamyl Alcohol (24:1)

e 3 M Sodium Acetate, pH 5.2

e 100% Ethanol, ice-cold

e 70% Ethanol, ice-cold

o TE Buffer (10 mM Tris-HCI, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water
Procedure:

e Cell Harvesting:

o Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Scrape the cells in the
presence of PBS and transfer the cell suspension to a conical tube.

o Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

e Cell Lysis:
o Resuspend the cell pellet in 1 mL of Lysis Buffer per 5-10 x 10° cells.
o Add Proteinase K to a final concentration of 100 pg/mL. Mix gently by inverting the tube.
o Incubate the lysate at 55°C for 1-3 hours, or overnight, with gentle rotation.
 RNase Treatment:
o Cool the lysate to room temperature.

o Add RNase A to a final concentration of 20 pg/mL.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Incubate at 37°C for 30-60 minutes.

e Phenol-Chloroform Extraction:

[e]

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.

o

Mix gently by inverting the tube for 5-10 minutes until an emulsion is formed.

[¢]

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

[¢]

Carefully transfer the upper aqueous phase containing the DNA to a new tube.

e Chloroform Extraction:

o Add an equal volume of chloroform:isoamyl alcohol (24:1) to the aqueous phase.

o Mix gently and centrifuge at 12,000 x g for 5 minutes.

o Transfer the upper aqueous phase to a new tube.

o DNA Precipitation:

o Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100%
ethanol.

o Mix gently by inverting the tube until the DNA precipitates. A white, stringy precipitate
should be visible.

o Incubate at -20°C for at least 1 hour, or overnight for maximum yield.

o DNA Pelleting and Washing:

[¢]

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

[e]

Carefully discard the supernatant.

o

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

[¢]

Centrifuge at 12,000 x g for 5 minutes at 4°C.
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e Drying and Resuspension:

o Carefully discard the supernatant and air-dry the pellet for 5-15 minutes. Do not over-dry
the pellet, as it will be difficult to dissolve.

o Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.
o Incubate at 65°C for 10 minutes to aid in dissolution.

Visualizations

Experimental Workflow for DNA Extraction using Lauroylsarcosine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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extraction-from-mammalian-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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